molecular formula C18H16BrN3O2S B2823906 ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate CAS No. 160424-50-0

ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate

Cat. No.: B2823906
CAS No.: 160424-50-0
M. Wt: 418.31
InChI Key: YPQNEZBZBHGKHZ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including an indole ring, a thiourea moiety, and a bromophenyl group. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate typically involves a multi-step process. One common method includes the initial formation of the indole-2-carboxylate ester, followed by the introduction of the thiourea moiety and the bromophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiourea moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The indole ring can also participate in binding interactions with biological macromolecules, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both the thiourea moiety and the indole ring allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

ethyl 3-[(4-bromophenyl)carbamothioylamino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S/c1-2-24-17(23)16-15(13-5-3-4-6-14(13)21-16)22-18(25)20-12-9-7-11(19)8-10-12/h3-10,21H,2H2,1H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQNEZBZBHGKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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